2-((3-Chlorobenzyl)(methyl)amino)-N-(chroman-4-yl)acetamide
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Overview
Description
2-((3-Chlorobenzyl)(methyl)amino)-N-(chroman-4-yl)acetamide is a synthetic compound that belongs to the class of chromanone derivatives. These compounds are known for their diverse biological and pharmaceutical activities. The chroman-4-one framework, in particular, is a significant structural entity in medicinal chemistry, acting as a major building block in various therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Chlorobenzyl)(methyl)amino)-N-(chroman-4-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Chroman-4-one Core: The chroman-4-one core can be synthesized through a cyclization reaction involving phenolic compounds and appropriate aldehydes or ketones.
Introduction of the Amino Group: The amino group is introduced via reductive amination, where the chroman-4-one derivative is reacted with 3-chlorobenzylamine and formaldehyde in the presence of a reducing agent like sodium cyanoborohydride.
Acetylation: The final step involves the acetylation of the amino group using acetic anhydride to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((3-Chlorobenzyl)(methyl)amino)-N-(chroman-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl moiety, using nucleophiles like thiols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like thiols or amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted derivatives with new functional groups replacing the chlorine atom.
Scientific Research Applications
2-((3-Chlorobenzyl)(methyl)amino)-N-(chroman-4-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases, particularly those involving oxidative stress and inflammation.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-((3-Chlorobenzyl)(methyl)amino)-N-(chroman-4-yl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in cellular processes.
Pathways Involved: It may modulate signaling pathways related to oxidative stress, inflammation, and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
2-((3-Chlorobenzyl)(methyl)amino)-N-(chroman-4-yl)acetamide: shares similarities with other chromanone derivatives such as:
Uniqueness
This compound: is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity compared to other chromanone derivatives.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
923720-58-5 |
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Molecular Formula |
C19H21ClN2O2 |
Molecular Weight |
344.8 g/mol |
IUPAC Name |
2-[(3-chlorophenyl)methyl-methylamino]-N-(3,4-dihydro-2H-chromen-4-yl)acetamide |
InChI |
InChI=1S/C19H21ClN2O2/c1-22(12-14-5-4-6-15(20)11-14)13-19(23)21-17-9-10-24-18-8-3-2-7-16(17)18/h2-8,11,17H,9-10,12-13H2,1H3,(H,21,23) |
InChI Key |
NFPIIGOEKRIDLQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC(=CC=C1)Cl)CC(=O)NC2CCOC3=CC=CC=C23 |
Origin of Product |
United States |
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